5-(Azepan-1-yl)-4-((4-chlorophenyl)sulfonyl)-2-(ethylsulfonyl)thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a thiazole ring, a sulfonyl group, and an azepane ring, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethanesulfonyl-1,3-thiazole under controlled conditions to form the thiazole intermediate. This intermediate is then reacted with azepane in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The chlorine atom in the benzenesulfonyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their function. The thiazole ring may also play a role in binding to biological targets, affecting various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzenesulfonyl fluoride
- 2-Chlorobenzenesulfonyl fluoride
- Benzenesulfonyl fluoride
Uniqueness
1-[4-(4-CHLOROBENZENESULFONYL)-2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]AZEPANE is unique due to the combination of its structural features, including the thiazole and azepane rings, which are not commonly found together in similar compounds.
Properties
Molecular Formula |
C17H21ClN2O4S3 |
---|---|
Molecular Weight |
449.0 g/mol |
IUPAC Name |
5-(azepan-1-yl)-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazole |
InChI |
InChI=1S/C17H21ClN2O4S3/c1-2-26(21,22)17-19-15(16(25-17)20-11-5-3-4-6-12-20)27(23,24)14-9-7-13(18)8-10-14/h7-10H,2-6,11-12H2,1H3 |
InChI Key |
JAGQOWDHERAPOW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCCCCC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.